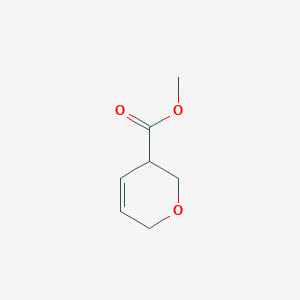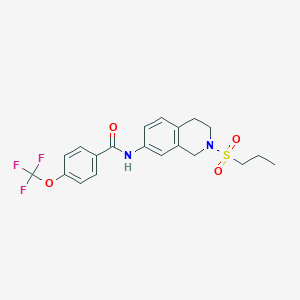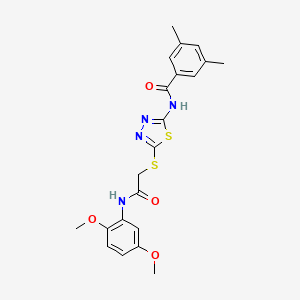
(5-Amino-3-metilbenzofuran-2-il)(fenil)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Benzofuran compounds, such as 5-AMBF, have been synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of 5-AMBF consists of a benzofuran ring attached to a phenyl group via a methanone linkage. The benzofuran ring is a heterocyclic compound, consisting of a fused benzene and furan ring .Aplicaciones Científicas De Investigación
- Los investigadores han explorado el potencial de este compuesto como agente anticancerígeno. Debido a la importancia de los heterociclos fluorados en el desarrollo de fármacos (donde el 20% de los fármacos anticancerígenos y antibióticos contienen átomos de flúor), los estudios han investigado las actividades anticancerígenas in vivo e in vitro de los heterociclos de cinco miembros directamente fluorados y sus sistemas benzo-fusionados . Algunos de estos heterociclos fluorados sirven como estructuras líderes para el diseño de fármacos, con actividades comparables o incluso superiores a los fármacos de referencia. Es importante destacar que a menudo presentan una citotoxicidad reducida en líneas celulares no cancerosas.
- Los mismos heterociclos fluorados también han demostrado actividad antimicrobiana. Los investigadores han evaluado su eficacia contra diversos patógenos, incluidas bacterias como E. coli, S. aureus, Staphylococcus aureus resistente a la meticilina (MRSA), B. subtilis y P. aeruginosa . Estos compuestos podrían servir potencialmente como nuevos agentes antimicrobianos.
- Los científicos han sintetizado derivados de 3-metanona-6-sustituidos-benzofurano y han evaluado sus actividades antibacterianas. Estos derivados se evaluaron frente a varias cepas bacterianas, lo que proporcionó información sobre su potencial como agentes antimicrobianos .
- Se obtuvo una serie de compuestos de benzofuran-2-il-(4,5-dihidro-3,5-sustituidos difenilpirazol-1-il)metanona mediante síntesis asistida por microondas. Los investigadores evaluaron su actividad anticancerígena frente a la línea celular de cáncer de ovario humano A2780 . Esta investigación arroja luz sobre su potencial como terapias dirigidas para el cáncer de ovario.
- La presencia de varios sustituyentes donadores de electrones o atractores de electrones afecta significativamente las actividades anticancerígenas y antimicrobianas de los heterociclos fluorados. Los estudios de relación estructura-actividad (SAR) han proporcionado información valiosa sobre la optimización de sus propiedades para el diseño de fármacos .
Actividad Anticancerígena
Propiedades Antimicrobianas
Síntesis de Derivados de Benzofurano
Investigación sobre el Cáncer de Ovario Humano
Diseño de Fármacos y Relación Estructura-Actividad (SAR)
Mecanismo De Acción
Target of Action
Benzofuran derivatives, a core structure in this compound, have been found to exhibit a wide range of biological and pharmacological applications .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and is commercially available. Additionally, it is non-toxic and has been found to possess a range of biological activities. However, there are a few limitations to consider. For example, the mechanism of action of (5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone is not yet fully understood, and the effects of long-term exposure are unknown.
Direcciones Futuras
The potential future directions for (5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone research include further investigation into its mechanism of action, its effects on other types of cancer cells, and its potential use in combination therapies. Additionally, research could be conducted to determine the effects of long-term exposure to (5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone and to investigate its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, further research could be conducted to explore the potential of (5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone as an antioxidant and anti-inflammatory agent.
Métodos De Síntesis
The synthesis of (5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone involves the use of a multi-step reaction process. The first step involves the reaction of 3-methylbenzofuran-2-carboxylic acid with an amine, such as aniline, in the presence of a catalyst, such as p-toluenesulfonic acid, to form a Schiff base. The second step involves the reduction of the Schiff base with a reducing agent, such as sodium borohydride, to form a hydrazone. The third step involves the condensation of the hydrazone with phenylmethanone to form (5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone.
Análisis Bioquímico
Biochemical Properties
Similar benzofuran derivatives have been found to exhibit antimicrobial activities . These compounds interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Preliminary studies suggest that similar benzofuran derivatives may have cytotoxic effects on certain types of cells
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Propiedades
IUPAC Name |
(5-amino-3-methyl-1-benzofuran-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10-13-9-12(17)7-8-14(13)19-16(10)15(18)11-5-3-2-4-6-11/h2-9H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDFYBINXOYFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)N)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Fluorophenyl)methoxy]-3-methylpyrazine](/img/structure/B2457677.png)

![N-(3,5-dimethoxyphenyl)-3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2457680.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)piperidine-4-carboxamide](/img/structure/B2457682.png)
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2457683.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2457685.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2457688.png)

![5-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2457692.png)
![2-Methoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2457695.png)


![Ethyl 5-[(3-cyanobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2457699.png)
